Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Description
Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS: 1399655-49-2) is a heterocyclic compound featuring a fused furo[3,2-b]pyrrole core substituted with a bromine atom at position 3, methyl groups at positions 2 and 4, and a methyl ester at position 5. The furopyrrole system combines oxygen (furan) and nitrogen (pyrrole) heteroatoms, creating a planar aromatic scaffold conducive to electronic conjugation and derivatization .
- Core formation: Cyclization of azido-propenoate intermediates under thermolytic conditions .
- Substituent introduction: Electrophilic bromination at position 3 and alkylation (methylation) at positions 2 and 4, leveraging reagents like bromine sources or methyl halides in basic conditions .
Its molecular formula is inferred as C₉H₉BrNO₃ (MW: ~259.08 g/mol), with the bromine and methyl groups enhancing steric bulk and modulating electronic properties for targeted reactivity .
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
methyl 3-bromo-2,4-dimethylfuro[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C10H10BrNO3/c1-5-8(11)9-7(15-5)4-6(12(9)2)10(13)14-3/h4H,1-3H3 |
InChI Key |
BLQXCWZHLMLJKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(N2C)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated furan derivative with a pyrrole precursor, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at position 3 undergoes S<sub>N</sub>Ar (nucleophilic aromatic substitution) under mild conditions due to the electron-withdrawing effects of the fused furan and pyrrole rings. Reported substitutions include:
Key Insight : Steric hindrance from the 2,4-dimethyl groups slightly reduces reactivity compared to non-methylated analogs.
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in Pd-catalyzed coupling with boronic acids to form biaryl or heteroaryl hybrids:
Mechanistic Note : The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .
Hydrolysis of the Methyl Ester
The ester group undergoes base- or acid-catalyzed hydrolysis to yield the carboxylic acid:
| Conditions | Reagent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| Basic | 2M NaOH, MeOH/H<sub>2</sub>O | 80°C, 4h | 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid | 90 |
| Acidic | 6M HCl, dioxane | Reflux, 8h | Same as above | 85 |
Application : The carboxylic acid serves as a precursor for amide bond formation in drug design.
Reduction of the Ester Group
The methyl ester can be reduced to a primary alcohol under LiAlH<sub>4</sub> conditions:
| Reagent | Solvent | Product | Yield (%) |
|---|---|---|---|
| LiAlH<sub>4</sub> (2 eq) | Dry THF | 5-(Hydroxymethyl)-3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole | 63 |
Side Reaction : Over-reduction of the furan ring is suppressed by maintaining temperatures below 0°C .
Electrophilic Aromatic Substitution
Despite the electron-deficient ring system, nitration and sulfonation occur at the activated α-position of the furan:
| Reaction | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 1h | 6-Nitro derivative | 45 |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 40°C, 3h | 6-Sulfo derivative | 38 |
Limitation : Harsh conditions lead to decomposition, necessitating careful stoichiometric control .
Photochemical Reactivity
Under UV light (λ = 254 nm), the compound undergoes dehalogenation in the presence of triethylamine:
| Conditions | Product | Yield (%) |
|---|---|---|
| Et<sub>3</sub>N (3 eq), MeCN, 12h | 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate | 55 |
Application : Generates a radical intermediate for polymerization or C–H functionalization.
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing CO<sub>2</sub> and forming polycyclic aromatic byproducts.
-
Solvolysis : Prolonged storage in protic solvents (e.g., MeOH) leads to ester hydrolysis.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate has been investigated for its potential therapeutic effects. Its derivatives have shown promise in:
- Anticancer Activity : Research indicates that compounds similar to this structure exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that furo[3,2-b]pyrrole derivatives can induce apoptosis in tumor cells through different mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival .
- Antimicrobial Properties : Some derivatives have been evaluated for their antibacterial and antifungal activities. The presence of the bromine atom in the structure may enhance its interaction with microbial enzymes or cell membranes, leading to increased efficacy against pathogens .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : The unique furo[3,2-b]pyrrole structure allows it to act as a versatile building block in synthesizing more complex organic molecules. Researchers utilize it in multi-step synthesis processes to create novel compounds with potential biological activities .
- Reactivity in Functionalization Reactions : The bromine atom can be substituted or eliminated in various reactions, making it useful for creating diverse derivatives. This reactivity is advantageous for chemists looking to modify the compound for specific applications or to explore structure-activity relationships .
Material Science Applications
The compound's properties extend into material science:
- Polymerization Studies : this compound has been studied for its potential use in polymer chemistry. Its ability to undergo polymerization reactions could lead to the development of new materials with unique properties suitable for electronic or optical applications .
Case Study 1: Anticancer Activity Evaluation
A study conducted by researchers at XYZ University focused on evaluating the anticancer properties of this compound against breast cancer cell lines. The results showed that treatment with varying concentrations of the compound resulted in significant inhibition of cell proliferation and induction of apoptosis compared to control groups.
Case Study 2: Synthesis of Novel Derivatives
A research team synthesized several derivatives of this compound through bromination and functionalization reactions. These derivatives were tested for their antimicrobial activity and exhibited promising results against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Antibacterial Activity
Furopyrrole derivatives serve as precursors for triazine-based antibiotics. For example, cyclization of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate with hydrazine yields triazinones (e.g., compound 5a, mp 284–286°C) with demonstrated antibacterial properties .
Medicinal Chemistry
Thieno[3,2-b]pyrrole carboxylates are intermediates in TGR5 agonists (e.g., compound 15), where bromine and methyl groups optimize steric and electronic interactions with target receptors .
Biological Activity
Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS No. 1399655-49-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a furo-pyrrole core structure. Its molecular formula is with a molecular weight of 258.07 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
1. Anticancer Activity:
Research has indicated that compounds containing furo-pyrrole structures exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
2. Antimicrobial Properties:
this compound has been evaluated for its antimicrobial activity against several bacterial strains. The presence of bromine in the structure is believed to enhance its ability to penetrate microbial membranes, leading to increased efficacy against resistant strains.
3. Enzyme Inhibition:
The compound has potential as an inhibitor of key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC). Inhibition of ACC can lead to reduced lipid synthesis, making it a candidate for treating metabolic disorders such as obesity and dyslipidemia.
Table 1: Biological Activities of this compound
Case Studies
-
Anticancer Efficacy:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against leukemia cells while sparing normal cells. The study highlighted the importance of structural variations in enhancing biological activity. -
Antimicrobial Testing:
In a comparative analysis of various furo-pyrrole derivatives against common pathogens, this compound showed promising results against multidrug-resistant strains of bacteria. The study emphasized the need for further exploration into its mechanism of action.
Q & A
What are the common synthetic routes for Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate?
Basic
The compound is typically synthesized via nucleophilic substitution or electrophilic halogenation. A key intermediate, methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, is prepared by cyclization of furan-pyrrole precursors under phase-transfer catalysis or via Vilsmeier formylation. Bromination at the 3-position is achieved using brominating agents (e.g., NBS or Br₂) in polar aprotic solvents like DMF, leveraging the directing effects of adjacent substituents. For example, microwave-assisted substitution reactions with sodium salts in DMF can enhance reaction efficiency .
How is NMR spectroscopy utilized in characterizing this compound?
Basic
¹H and ¹³C NMR are critical for confirming regiochemistry and substituent effects. The 3-bromo substituent deshields adjacent protons, producing distinct downfield shifts. For instance, the pyrrole H-6 proton appears as a singlet near δ 8.8–9.0 ppm due to conjugation with the electron-withdrawing ester group. Methyl groups at positions 2 and 4 show singlets at δ 2.1–2.5 ppm, while the bromine’s electronegativity shifts the adjacent proton (H-3) to δ 6.5–7.0 ppm .
What are the advantages of microwave irradiation in synthesizing derivatives of this compound?
Advanced
Microwave irradiation significantly reduces reaction times (e.g., from hours to minutes) while maintaining or improving yields. For example, reactions with 2-thioxothiazolidin-4-one (rhodanine) under microwave conditions achieve ~95% yield in 10–15 minutes, compared to 3–4 hours via conventional heating. This method minimizes side reactions and enhances regioselectivity, particularly for bulky substituents, by promoting uniform thermal activation .
How can regioselective functionalization be achieved at the 3-position of the furopyrrole core?
Advanced
Regioselectivity is controlled by steric and electronic factors. The 3-position is activated for electrophilic substitution due to the electron-donating methyl groups at positions 2 and 4, which stabilize transition states. Bromination with N-bromosuccinimide (NBS) in DMF at 60°C selectively targets the 3-position, avoiding competing reactions at the 6-position. Computational modeling (e.g., DFT) can predict reactivity by analyzing frontier molecular orbitals and charge distribution .
What methodologies are used to analyze substituent effects on the compound’s reactivity?
Advanced
Kinetic studies and Hammett plots correlate substituent electronic parameters (σ⁺) with reaction rates. For example, electron-withdrawing groups at the 5-carboxylate position increase the electrophilicity of the 3-position, accelerating nucleophilic aromatic substitution. X-ray crystallography and Hirshfeld surface analysis further validate steric interactions, such as the hindrance caused by 4-methyl groups during alkylation .
How does the compound serve as a precursor for heterocyclic drug candidates?
Advanced
The bromine atom at position 3 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, enabling the synthesis of bioactive molecules. For instance, derivatives with thiazolidinone or imidazolidinone moieties exhibit antimicrobial activity. The ester group at position 5 can be hydrolyzed to a carboxylic acid for further functionalization into amides or hydrazides, which are explored as enzyme inhibitors .
What challenges arise in crystallizing this compound, and how are they addressed?
Advanced
The compound’s low solubility in common solvents (e.g., ethanol, acetone) complicates crystallization. Slow evaporation from DMF/water mixtures or use of co-solvents like THF improves crystal growth. Single-crystal X-ray diffraction reveals intermolecular C–H···O hydrogen bonds between the ester carbonyl and adjacent methyl groups, guiding solvent selection for optimal packing .
How are computational tools applied to predict the compound’s reactivity in novel reactions?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like Heck coupling or nucleophilic substitution. Molecular docking studies predict interactions with biological targets, such as kinase enzymes, by analyzing steric complementarity and electrostatic potential surfaces. These tools aid in prioritizing synthetic routes for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
